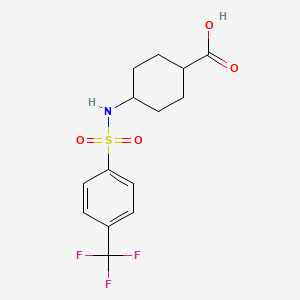

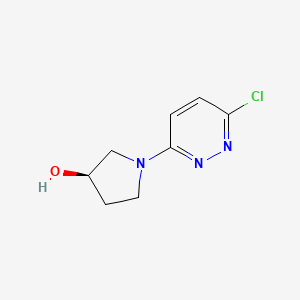

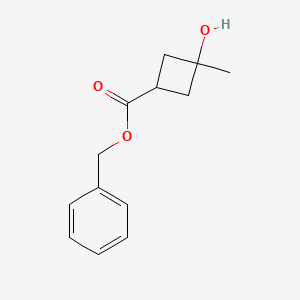

![molecular formula C9H18Cl2N2S B1396812 2-甲基-N-[(5-甲基-1,3-噻唑-2-基)甲基]-丙胺二盐酸盐 CAS No. 1332530-60-5](/img/structure/B1396812.png)

2-甲基-N-[(5-甲基-1,3-噻唑-2-基)甲基]-丙胺二盐酸盐

描述

The compound “2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride” is a derivative of thiazole . Thiazole is a five-membered ring system that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of sulfur and nitrogen in the ring, which allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties . The methyl group at N3 is axial to the thiazine ring due to the tetrahedral geometry of the N3 atom .科学研究应用

合成和表征

- 已合成和表征了2-甲基-N-[(5-甲基-1,3-噻唑-2-基)甲基]-丙胺二盐酸盐及其衍生物,用于各种研究。已发现这些化合物表现出显著的生物活性,特别是抗微生物性质 (Uma, Rajanna, Unnisa, & Saiprakash, 2017)。

抗微生物活性

- 研究表明,该化合物的某些衍生物展现出有希望的抗微生物活性。这包括对各种细菌和真菌病原体的有效性,突显了其在开发新的抗微生物剂方面的潜力 (Rajanarendar, Karunakar, & Srinivas, 2004)。

有机化学应用

- 在有机化学领域,这些化合物已被用于各种合成过程。它们独特的化学结构使其适用于创造具有潜在生物活性的复杂分子 (El’chaninov, Aleksandrov, & Stepanov, 2018)。

生物活性潜力

- 研究还专注于合成相关化合物,期望发现新的生物活性。这包括在细胞毒性对抗癌细胞等领域的探索,暗示了在癌症治疗中的潜在应用 (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017)。

药理学相关性

- 值得注意的是,该化学物质的某些衍生物已被确认为人体特定受体的有效拮抗剂,如κ-阿片受体。这表明其在药理学中的潜在用途,特别是在治疗抑郁症和成瘾等疾病的发展中 (Grimwood et al., 2011)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to participate in various chemical reactions, exploiting the reactivity of the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been known to show significant analgesic and anti-inflammatory activities . They have also demonstrated potent effects on various human tumor cell lines .

Action Environment

It is known that thiazole is stable in water under acid conditions, but it is hydrolyzed under alkaline conditions . This suggests that the pH of the environment could influence the compound’s action and stability.

属性

IUPAC Name |

2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S.2ClH/c1-7(2)4-10-6-9-11-5-8(3)12-9;;/h5,7,10H,4,6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUNZOGOFPEWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CNCC(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-((5-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

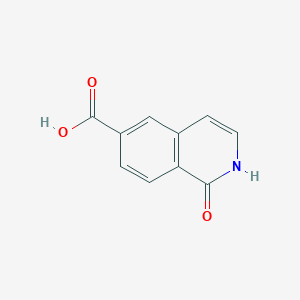

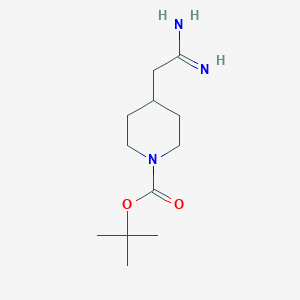

![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)

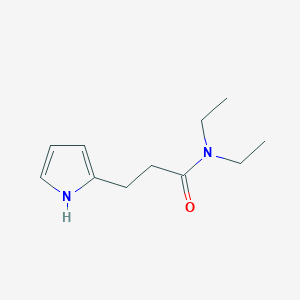

![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)